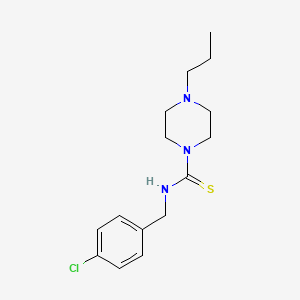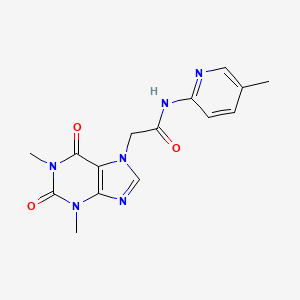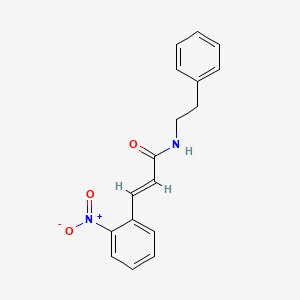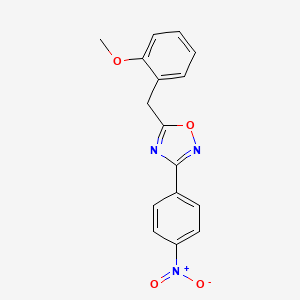![molecular formula C21H19NO4 B5870701 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5870701.png)
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid, also known as CEMP1, is a synthetic compound that has been used in various scientific research studies. This compound has been found to have potential therapeutic properties, making it a subject of interest in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer. 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has also been found to induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been found to inhibit the replication of certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments is its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a subject of interest in the field of medicinal chemistry. However, one limitation of using 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to investigate the mechanism of action of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in more detail, in order to better understand how it works. Additionally, future studies could investigate ways to improve the solubility of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid, in order to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid is a synthetic compound that has been found to have potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has shown promise in the treatment of cancer, viral infections, and inflammatory diseases. While there are limitations to using 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments, its potential therapeutic properties make it a subject of interest in the field of medicinal chemistry. Future studies could investigate its potential therapeutic properties in more detail, as well as ways to improve its solubility in water.
Métodos De Síntesis
The synthesis of 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid involves a series of chemical reactions. The starting material is 4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, which is reacted with ethyl bromoacetate to form 2-(2-carboxyethyl)-4-(4-methylphenyl)-1H-pyrrole-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzoic acid to form 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid.
Aplicaciones Científicas De Investigación
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propiedades
IUPAC Name |
4-[2-(2-carboxyethyl)-5-(4-methylphenyl)pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-2-4-15(5-3-14)19-12-10-18(11-13-20(23)24)22(19)17-8-6-16(7-9-17)21(25)26/h2-10,12H,11,13H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMRMWZQDVZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)


![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)


![methyl 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5870675.png)


![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)

![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)